Product packaging for Corr4A(Cat. No.:CAS No. 421580-53-2)

Corr4A

Cat. No.: B1669440
CAS No.: 421580-53-2
M. Wt: 457.0 g/mol
InChI Key: RDOBOPJBMQURAT-UHFFFAOYSA-N
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Description

Overview of Pharmacological Chaperones and Chemical Correctors for Protein Folding Defects

Pharmacological chaperones, also known as pharmacoperones or chemical correctors, are small molecules designed to interact with misfolded proteins to promote their correct folding, enhance their stability, and facilitate their trafficking to their proper cellular location. mdpi.comphysiology.orgpurdue.edu Unlike general chemical chaperones (such as glycerol (B35011) or trehalose) that non-specifically stabilize proteins, pharmacological chaperones typically bind specifically to a target protein, often a misfolded mutant, to help it overcome folding energy barriers. mdpi.comphysiology.orgresearchgate.net This specific binding can help the protein evade cellular quality control mechanisms that would otherwise target it for degradation, thereby increasing the amount of functional protein available. physiology.orgmdpi.com The development of pharmacological chaperones is an active area of research, particularly for conformational diseases caused by misfolded membrane proteins like CFTR. mdpi.comacs.org

Historical Context and Significance of Corr4A in Cystic Fibrosis Research

The identification of compounds capable of correcting the folding defect of mutant CFTR has been a significant focus in cystic fibrosis research. The discovery of the CFTR gene in 1989 provided a molecular target for therapeutic intervention. mdpi.comcff.orgrbht.nhs.uk Early efforts to rescue the misfolded F508del-CFTR protein included exploring various small molecules. pnas.org

Identification and Early Characterization as a CFTR Corrector

This compound is a bisaminomethylbithiazole derivative that was identified through a high-throughput screening (HTS) approach as a compound capable of correcting the folding defect of F508del-CFTR. nih.govjci.orgsigmaaldrich.com This screening was conducted to find small molecules that could enhance the trafficking of the misfolded protein to the cell surface. jci.org

Early characterization studies demonstrated that this compound could increase the folding efficiency of F508del-CFTR. jci.org It was shown to promote the maturation of the protein, as indicated by an increase in the mature, complex-glycosylated form of CFTR. nih.govplos.org Studies in cell lines, including Fisher Rat Thyroid (FRT) cells and human bronchial epithelial cells, showed that this compound treatment led to increased F508del-CFTR dependent chloride conductance, a measure of functional CFTR activity at the cell surface. nih.govjci.orguni-goettingen.de While its effect on F508del-CFTR was considered mild to moderate compared to later compounds, this compound showed a more pronounced correction effect on some rare CFTR mutants, such as V232D-CFTR. nih.gov

Role in Advancing Pharmacological Rescue Strategies for Misfolded Proteins

The identification and characterization of this compound were significant steps in advancing pharmacological rescue strategies for misfolded proteins, particularly in the context of CF. This compound was one of the early chemical correctors identified that demonstrated the potential of small molecules to directly or indirectly influence the folding and trafficking of misfolded proteins like F508del-CFTR. nih.govpnas.orgportlandpress.com Its activity in promoting F508del-CFTR maturation and surface expression provided proof-of-concept for the pharmacological chaperone approach in CF. mdpi.commolbiolcell.org

Research with this compound, alongside other early correctors like VRT-325, helped to elucidate potential mechanisms by which these compounds function. Studies suggested that correctors could interact with CFTR in the ER to promote proper folding and also potentially enhance the stability of the rescued protein at the cell surface by preventing its rapid endocytosis and degradation. portlandpress.commolbiolcell.org While the precise mechanism of action for this compound was not fully resolved in early studies, investigations indicated it might act by stabilizing specific domains or inter-domain interactions within the misfolded CFTR protein. nih.govmolbiolcell.org

The findings from studies on this compound and other early correctors highlighted the complexity of correcting the F508del defect and the need for compounds with higher efficacy and specificity. nih.govpnas.orgjci.org These early efforts paved the way for the development of subsequent generations of CFTR modulators, including the highly effective combination therapies currently used in the clinic. pnas.orgmdpi.comcff.orgguidetopharmacology.org this compound, as one of the first identified correctors, served as a valuable tool for research into the mechanisms of CFTR misfolding and correction, contributing to the scientific foundation for modern CF therapies. nih.govjci.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H17ClN4O2S2 B1669440 Corr4A CAS No. 421580-53-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O2S2/c1-12-18(30-21(23-12)26-19(27)13-6-4-3-5-7-13)16-11-29-20(25-16)24-15-10-14(22)8-9-17(15)28-2/h3-11H,1-2H3,(H,24,25)(H,23,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDOBOPJBMQURAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)C3=CSC(=N3)NC4=C(C=CC(=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360737
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

421580-53-2
Record name ST075396
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of Corr4a Action

Molecular Targets and Binding Sites of Corr4A

Research indicates that this compound influences specific domains within the CFTR protein, impacting its folding and structural integrity.

Proposed Stabilization of CFTR Membrane Spanning Domains (MSD2)

Studies suggest that this compound acts, in part, by stabilizing the second membrane-spanning domain (MSD2) of CFTR. nih.govnih.gov This stabilization is thought to enhance critical contacts between MSD2 and other subdomains of CFTR, such as MSD1 or NBD1, which are disrupted by the F508 deletion. nih.gov Cross-linking data supports the idea that this compound can stabilize membrane-inserted domains of CFTR. nih.gov

Proposed Stabilization of CFTR Nucleotide Binding Domains (NBD1, NBD2)

While the primary target appears to involve the membrane-spanning domains and their interactions, there is also evidence suggesting an effect on the nucleotide-binding domains. Some research indicates that this compound may target and stabilize NBD2. nih.govresearchgate.net Biochemical assays have shown that this compound can stabilize isolated NBD2 when expressed heterologously, prolonging its half-life and suggesting a direct stabilizing effect on this domain. researchgate.netmdpi.com Furthermore, the presence of NBD2 appears necessary for this compound to exert its maximal effect. researchgate.net While the F508 deletion is in NBD1, studies suggest that this mutation can also affect NBD1 properties and its interaction with other domains. researchgate.net The role of NBD2 in stabilizing the conformation of CFTR when F508 is missing has also been suggested, and this compound's action may involve this stabilization. nih.gov

Modulation of Inter-Domain Interactions within CFTR

This compound has been shown to modulate inter-domain interactions within the CFTR protein. Specifically, treatment with this compound can lead to the partial restoration of inter-domain interactions between MSD1 and MSD2, particularly when CFTR is expressed in two halves. frontiersin.orgfrontiersin.orgnih.gov This aligns with the idea that this compound stabilizes the complex of membrane-spanning domains in F508del-CFTR. nih.gov The F508del mutation is known to disrupt interactions between MSD2 and MSD1, as well as MSD2 and NBD1, and this compound's mechanism may involve stabilizing the interaction interface between MSD2 and a more N-terminal domain. nih.gov

Investigation into Direct versus Indirect Molecular Interactions

The nature of this compound's interaction with CFTR – whether direct or indirect – has been a subject of investigation. Some initial studies suggested a direct interaction based on this compound's ability to improve F508del-CFTR folding and its specificity for CFTR compared to other misfolded proteins. nih.gov Cross-linking data has also supported the idea that this compound interacts with F508del-CFTR in the endoplasmic reticulum to promote folding. nih.govnih.gov However, direct evidence of a specific drug-binding pocket on CFTR for this compound has been lacking. nih.gov Some perspectives suggest that many correctors, including this compound, might modulate quality control mechanisms rather than directly interacting with CFTR to favor folding and stabilization, especially considering discrepancies between effects in heterologous systems versus native epithelial cells. frontiersin.org Despite this, this compound is reported to rescue the folding defect of CFTR ΔF508 mutant via direct interaction and promote proper trafficking and surface expression. sigmaaldrich.commerckmillipore.commedchemexpress.com The additive effect observed when this compound is used in combination with other correctors, such as VRT-325, which are thought to bind to different sites, suggests that this compound may directly interact at distinct sites on the protein. portlandpress.com

Modulation of Cellular Quality Control Pathways by this compound

This compound's impact extends to influencing cellular quality control pathways, particularly those in the endoplasmic reticulum.

Influence on Endoplasmic Reticulum Quality Control (ERQC) Activity

This compound appears to act on CFTR biogenic intermediates within the ER after the synthesis of MSD2. nih.gov While this compound treatment alone can enhance CFTRΔF508 folding, a significant portion of the protein is still recognized and degraded by the ERQC machinery. nih.gov Studies have shown that inactivation of certain ER quality control checkpoints, such as the RMA1 or CHIP ubiquitin ligases, can enhance CFTRΔF508 folding and significantly increase the potency of this compound action. nih.govnih.gov This suggests that this compound may correct folding defects in CFTRΔF508 that are not recognized by RMA1 E3 ubiquitin ligase. frontiersin.orgnih.gov The combined effect of this compound and ERQC inactivation can lead to substantially greater levels of CFTRΔF508 folding than with this compound alone. nih.govnih.gov This indicates that while this compound promotes folding, the ERQC system still plays a significant role in the fate of misfolded CFTR, and modulating this system can enhance the therapeutic effect of this compound. nih.govfrontiersin.org

Interaction with Ubiquitin Ligases (e.g., RMA1) and Proteasomal Degradation Pathways

The F508del mutation in CFTR leads to protein misfolding, which targets the protein for rapid degradation by the cellular ubiquitin-proteasome system (UPS) through a process known as ER-associated degradation (ERAD). guidetopharmacology.orgciteab.com Key players in this degradation pathway include E3 ubiquitin ligases such as RMA1 and CHIP, which are responsible for attaching ubiquitin tags to the misfolded CFTR, marking it for proteasomal destruction. guidetopharmacology.orgciteab.comwikipedia.org

Research indicates that a significant pool of nascent CFTRΔF508 is ubiquitinated by RMA1 before the action of Corr-4a. guidetopharmacology.org Studies using CFTR fragments, such as CFTR 837XΔF508, which are recognized by the RMA1 ligase, have shown that Corr-4a is unable to correct their folding defects. guidetopharmacology.org This suggests that Corr-4a primarily acts on CFTRΔF508 after it has been targeted for degradation by RMA1. guidetopharmacology.org

Further evidence highlighting the interplay between Corr-4a and the ubiquitination machinery comes from studies where the function of RMA1 or CHIP was inhibited. Inactivation of either RMA1 or CHIP allowed a pool of CFTRΔF508 to escape the endoplasmic reticulum. guidetopharmacology.orgwikidata.org Crucially, the combination of RMA1 or CHIP inactivation with Corr-4a treatment resulted in a significantly greater enhancement of CFTRΔF508 folding compared to treatment with Corr-4a alone. guidetopharmacology.org This suggests that Corr-4a and these ubiquitin ligases influence CFTRΔF508 through distinct or sequential mechanisms. guidetopharmacology.org

One study specifically proposed that Corr-4a treatment inhibits the E1-E3 ubiquitination pathway, contributing to the enhanced stability of rescued CFTRΔF508. nih.gov This inhibition appears to stabilize both the immature (Band B) and maturely glycosylated (Band C) forms of CFTRΔF508, indicating a reduction in protein degradation. nih.gov The degradation of both ER-localized and rescued cell surface CFTRΔF508 is ubiquitin-dependent, involving ERAD and a lysosomal pathway, respectively, and Corr-4a seems to impact the stability in both contexts. nih.gov The effect of Corr-4a on cell surface stability might be related to its influence on the clearance of proteins that require ubiquitination for this process. nih.gov

The following table summarizes some quantitative findings regarding the effects of RMA1/CHIP inactivation and Corr-4a on CFTRΔF508 levels:

Treatment ConditionIncrease in C-form CFTR Levels (Fold)Increase in B-form CFTR Levels (Fold)Enhanced Folding vs. Corr-4a Alone (Fold)
RMA1 Inactivation Alone3.4 guidetopharmacology.orgNot specified guidetopharmacology.org-
CHIP Inactivation Alone2.3 guidetopharmacology.orgNot specified guidetopharmacology.org-
Corr-4a Alone3.9 guidetopharmacology.org1.7 guidetopharmacology.org-
Combined Inactivation + Corr-4aNot specified guidetopharmacology.orgNot specified guidetopharmacology.org3-7 guidetopharmacology.org

Additionally, functional studies using Ussing chambers showed that Corr-4a increased the cAMP-mediated ΔF508 CFTR response by 61% at 6 hours. nih.gov

Effects on Protein Biosynthesis and Intracellular Trafficking Pathways

This compound is known to increase the cell surface expression of a limited pool of CFTRΔF508 in human airway epithelia. guidetopharmacology.orgwikipedia.org This effect is not attributed to an increase in protein biosynthesis. Pulse-chase studies have demonstrated that the addition of Corr-4a does not enhance the rate of synthesis of CFTR fragments. guidetopharmacology.org

Instead, Corr-4a's impact lies in influencing the fate of the newly synthesized, misfolded protein, primarily by improving its folding at the endoplasmic reticulum. wikipedia.org Intracellular trafficking is a tightly regulated process within the cell, with the endomembrane system, including the ER and Golgi apparatus, playing a crucial role in protein processing, folding, quality control, and subsequent transport. nih.govuni.lu Misfolded proteins like CFTRΔF508 are typically retained in the ER and targeted for degradation, preventing their transit to the plasma membrane. citeab.comwikipedia.org

Correctors like Corr-4a function by promoting the movement of a fraction of this misfolded protein pool from the ER to the cell surface. wikipedia.org Beyond facilitating trafficking, Corr-4a also appears to enhance the stability of the rescued mutant protein at the cell surface. guidetopharmacology.orgnih.gov

Mechanistically, Corr-4a may exert its effects by stabilizing specific domains or interaction interfaces within the CFTR protein. Studies suggest that Corr-4a can stabilize membrane-inserted domains of CFTR, potentially enhancing the association and folding of the N- and C-terminal regions. guidetopharmacology.org Some research indicates a potential direct binding of Corr-4a to CFTR, possibly targeting domains like NBD2 or MSD2, although the precise binding pocket and direct evidence have been subjects of ongoing investigation. guidetopharmacology.orgwikipedia.orgnih.gov

Further insights into the structural requirements for Corr-4a's effect on trafficking come from studies using CFTR fragments. Corr-4a was found to enhance the expression and maturation (implying successful trafficking) of the CFTR M1N1 polypeptide only when it was co-expressed with the M2N2 portion, suggesting that the second half of the CFTR protein is necessary for Corr-4a to exert its effect on the expression and trafficking of the full-length protein. wikipedia.org Conversely, Corr-4a did not impact the expression, maturation, or stability of the CFTR N-half alone. wikipedia.org

Effect of Corr-4a on CFTRΔF508Observation
Protein BiosynthesisNo increase in the biosynthesis rate of CFTR fragments. guidetopharmacology.org
Folding at ERImproves F508del-CFTR folding at the endoplasmic reticulum. wikipedia.org
Trafficking to Plasma MembraneIncreases cell surface expression of a pool of CFTRΔF508. guidetopharmacology.orgwikipedia.orgwikipedia.org
Cell Surface StabilityEnhances the stability of rescued CFTRΔF508 at the plasma membrane. guidetopharmacology.orgnih.gov
Interaction with CFTR Fragments (M1N1 vs. M1N1 + M2N2)Enhances expression/maturation only when M2N2 is present. wikipedia.org

Cellular and Functional Efficacy of Corr4a in Misfolding Mutants

Correction of CFTRΔF508 Misfolding and Trafficking Defects

The primary defect of the CFTRΔF508 mutation is the premature degradation of the protein by the endoplasmic reticulum's quality control system, which prevents it from trafficking to the cell surface to function as a chloride channel nih.gov. Corr4A has been shown to partially overcome this defect through various mechanisms.

Treatment with this compound enhances the cell surface stability of the rescued CFTRΔF508 protein nih.gov. In polarized airway epithelial cells, this compound significantly slows the internalization of the rescued mutant protein nih.gov. This stabilization is specific to the mutant CFTR, as the compound does not affect the endocytosis or protein half-life of wild-type CFTR or the transferrin receptor nih.govportlandpress.com.

Studies have demonstrated that this compound can double the cell surface half-life of rescued CFTRΔF508, extending it from approximately 2 hours to 4 hours at 37°C nih.gov. Further analysis in human airway epithelial cells confirmed that this compound significantly enhanced the protein stability of rescued CFTRΔF508 for up to 12 hours nih.gov. This increased stability leads to a greater density of the protein at the plasma membrane, which is crucial for its function nih.govnih.gov.

Effect of this compound on Cell Surface Half-Life of Rescued ΔF508 CFTR at 37°C
ConditionApproximate Half-Life (Hours)Reference
Untreated Control< 2 nih.gov
This compound Treated~ 4 nih.gov

This compound influences the biogenesis of the CFTRΔF508 protein, allowing more of it to achieve a mature, functional state nih.gov. The CFTR protein undergoes glycosylation as it matures; the core-glycosylated immature form is known as band B, and the fully glycosylated mature form is band C. In untreated cells, the CFTRΔF508 protein is retained in the endoplasmic reticulum primarily as the immature band B form and is subsequently degraded nih.govnih.gov.

Treatment with this compound stabilizes both the immature (band B) and the mature (band C) forms of the protein nih.gov. Research indicates that this compound acts on CFTRΔF508 biogenic intermediates after the synthesis of the second membrane-spanning domain (MSD2) nih.govacs.org. By stabilizing these later-stage intermediates, this compound increases the efficiency of the protein's folding and subsequent trafficking out of the endoplasmic reticulum nih.gov.

By increasing the amount of mature CFTRΔF508 protein at the cell surface, this compound treatment leads to a partial restoration of its primary function: mediating chloride ion transport. In functional assays using primary bronchial epithelial cells from a patient homozygous for the F508del mutation, treatment with this compound resulted in a significant increase in transepithelial chloride currents nih.gov. This demonstrates that the rescued channels are not only present at the membrane but are also functional nih.govjci.org. The restored channel activity can be stimulated by cAMP and is sensitive to CFTR-specific inhibitors, confirming the current is mediated by the rescued CFTRΔF508 protein nih.gov.

Specificity and Off-Target Considerations in Cellular Systems

The specificity of a therapeutic compound is a critical determinant of its clinical potential, distinguishing its intended corrective actions from unintended off-target effects. For this compound, a bisaminomethylbithiazole derivative identified as a corrector of misfolded proteins, investigations into its cellular activity have revealed a nuanced specificity profile nih.govnih.gov. While it demonstrates significant efficacy in rescuing certain protein mutants, its mechanism and breadth of action have been subjects of detailed research.

Despite its targeted impact on the transcriptome, the question of whether this compound acts directly on its primary target, the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, remains open. To date, there is no conclusive evidence that Corr-4a binds directly to CFTR, a mechanism characteristic of "pharmacological chaperones" nih.govnih.gov. Instead, it is often categorized as a "proteostasis regulator" nih.govfrontiersin.org. This classification suggests that this compound modulates the cell's protein quality control (QC) mechanisms, creating a more permissive environment for the folding and processing of mutant proteins like F508del-CFTR frontiersin.org. The efficacy of such compounds can be dependent on the specific cellular background, which aligns with observations that corrector effects can vary between heterologous expression systems and native epithelial cells frontiersin.org.

While showing a focused effect in gene expression studies, this compound's corrective action is not entirely exclusive to CFTR. Reports have indicated that Corr-4a can mediate correction for folding mutants of other membrane proteins, including P-glycoprotein (Pgp) and the hERG potassium channel nih.gov. This contrasts with some initial selectivity studies which found that Corr-4a did not rescue other mutant membrane proteins that could be corrected by other means nih.gov. This suggests that while this compound's activity is not global, it may influence a subset of misfolded proteins that share common degradation or folding pathways.

The compound's mechanism appears to involve stabilizing specific domains of the CFTR protein. Research indicates that this compound primarily acts on the second half of the CFTR molecule, stabilizing the second membrane-spanning domain (MSD2) mdpi.comnih.gov. It is effective after MSD2 has been synthesized and does not rescue folding defects in the amino-terminal regions of the F508del-CFTR protein nih.gov. This targeted action within a specific domain of a protein highlights a level of specificity in its mechanism, even if it can affect multiple proteins. In contrast, other correctors like VX-809 are thought to stabilize the first membrane-spanning domain (MSD1) nih.gov.

The table below summarizes the observed efficacy and site of action of this compound on different CFTR mutants, illustrating its differential and specific corrective capabilities.

Mutant Protein This compound Correction Efficacy Primary Site of Action Supporting Findings
F508del-CFTR Mild to moderate nih.govC-terminal half (MSD2) mdpi.comnih.govSignificantly enhances total expression of the full-length mutant protein mdpi.com.
V232D-CFTR Nearly complete nih.govnih.govMSD1 (location of mutation) nih.govThe misfolding caused by the V232D mutation is highly correctable by Corr-4a nih.gov.
Other Proteins (e.g., Pgp, hERG) Correction effects reported nih.govNot fully elucidatedSuggests a mechanism that may extend to other misfolded membrane proteins nih.gov.

Structure Activity Relationships Sar and Rational Design of Corr4a Analogs

Identification of Key Structural Determinants for Corr4A Activity

Structure-activity relationship (SAR) studies have been crucial in pinpointing the essential molecular features of this compound responsible for its corrector function. A primary determinant of activity is the conformation of the central bithiazole scaffold. acs.org Research indicates that the ability of the molecule to adopt a specific three-dimensional arrangement is critical for its interaction with the target protein.

Key findings from these studies include:

Bithiazole Conformation: The rotational angle of the bond connecting the two thiazole (B1198619) rings is a significant factor. acs.org Molecular modeling and SAR data suggest that active bisazole correctors, including the this compound family, likely adopt a "U-shaped" conformation to exert their biological effect. nih.gov

Constrained Scaffolds: It was discovered that constraining the bithiazole moiety into a locked s-cis conformation resulted in compounds with improved corrector activity compared to analogs with free rotation. acs.org This pre-organization of the molecule into its active conformation is thought to reduce the entropic penalty upon binding to its target, leading to enhanced efficacy. acs.org

Peripheral Groups: The chemical groups attached to the periphery of the bithiazole core also play a vital role. Modifications to the amide R-group and the aniline (B41778) Ar-group (referring to the standard this compound structure) have been shown to influence the compound's maximum efficacy. acs.org

Development and Evaluation of Bisaminomethylbithiazole Derivatives and Related Scaffolds

Building on the initial SAR insights, medicinal chemists have developed and evaluated numerous derivatives of this compound to enhance its potency and efficacy. A significant focus has been on creating analogs with conformationally restricted bithiazole cores. acs.org

One approach involved synthesizing constrained bithiazoles where the two thiazole rings were tethered by cyclic structures of varying sizes. acs.org The evaluation of these compounds in cellular assays using ΔF508–CFTR expressing epithelial cells revealed important trends. acs.org While modulating the constraining ring size between seven and eight-membered rings did not significantly alter the potency (IC50), it had a strong impact on the maximum efficacy (Vmax). acs.org Specifically, certain constrained analogs demonstrated a 1.5-fold increase in Vmax compared to the parent compound, this compound. acs.org This suggests that the larger rings provide the necessary flexibility within the bithiazole core to optimize its interaction during protein binding. acs.org

Compound SeriesKey Structural ModificationImpact on Potency (IC50)Impact on Efficacy (Vmax)Reference
Constrained Bithiazoles (7-membered ring) Bithiazole core locked in s-cis conformationComparable to this compoundUp to 1.5-fold higher than this compound acs.org
Constrained Bithiazoles (8-membered ring) Bithiazole core locked in s-cis conformationComparable to this compoundUp to 1.5-fold higher than this compound acs.org
Thiazole-tethered bisazoles Replacement of one thiazole with imidazolone, oxazole, etc.Activity correlated with molecular geometry, not H-bond acceptorsActivity correlated with the ability to adopt a U-shaped conformation nih.gov

Rational Design Principles for Novel Corrector Compounds

The accumulated knowledge from SAR studies on this compound and its analogs has established several key principles for the rational design of new and improved CFTR corrector compounds. These principles aim to optimize the molecular architecture to enhance the desired biological activity.

Conformational Constraint: A primary design strategy involves restricting the conformational flexibility of the molecule to favor the bioactive conformation. For the bithiazole scaffold, this means designing molecules where the s-cis conformation is stabilized, for instance, by incorporating cyclic tethers. acs.org This approach is expected to provide a more favorable entropy of binding. acs.org

Focus on Pharmacological Chaperoning: Since correctors like this compound are thought to function by directly binding to and stabilizing the mutant CFTR protein, rational design efforts should focus on enhancing this interaction. nih.gov Although a specific binding site for this compound has not been definitively identified, designing compounds that can stabilize known points of intra-domain and inter-domain instability within the ΔF508-CFTR protein is a promising strategy. nih.gov

By integrating these principles, researchers can move beyond empirical screening and apply a more rational, structure-based approach to discover next-generation correctors with superior therapeutic potential.

Advanced Research Methodologies Applied in Corr4a Studies

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical methods are crucial for characterizing the interactions of Corr4A with proteins, assessing protein expression levels, maturation, folding kinetics, and localization.

Immunoprecipitation and Western Blot Analysis for Protein Expression and Maturation Assessment

Immunoprecipitation (IP) and Western blot analysis are fundamental techniques used to detect specific proteins in a sample, assess their expression levels, and determine their maturation status. In the context of this compound studies, these methods have been extensively used to evaluate the impact of this compound treatment on the expression and processing of target proteins, such as the F508del-CFTR mutant protein.

Western blotting allows researchers to separate proteins by size using gel electrophoresis and then transfer them to a membrane for detection with specific antibodies jacksonimmuno.com. This technique provides information on protein abundance and molecular weight jacksonimmuno.com. Immunoprecipitation involves using an antibody to isolate a specific protein of interest from a cell lysate azolifesciences.com. The isolated protein can then be analyzed by Western blot azolifesciences.com.

Studies investigating this compound's effect on F508del-CFTR often utilize Western blotting to observe the presence of different glycosylated forms of CFTR. The immature, core-glycosylated form (Band B, ~150 kDa) is typically found in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C, ~180 kDa) is trafficked to the cell surface nih.gov. An increase in the ratio of Band C to Band B indicates improved protein maturation and trafficking nih.gov. Immunoprecipitation is sometimes used prior to Western blotting to enrich for the target protein, especially when studying protein-protein interactions or low-abundance proteins azolifesciences.com.

For example, immunoprecipitation followed by Western blot has been used to analyze the biochemical maturation of F508del-CFTR protein in cell lysates. Cells treated with this compound showed changes in the electrophoretic mobility of F508del-CFTR, indicative of altered processing nih.gov.

Pulse-Chase Experiments for Protein Folding Kinetics and Half-Life Determination

Pulse-chase experiments are a powerful tool for studying protein synthesis, folding kinetics, and degradation rates (half-life). This technique involves briefly labeling newly synthesized proteins with a radioactive isotope (pulse) and then following their fate over time by replacing the labeled media with unlabeled media (chase) elifesciences.org.

By combining pulse-chase labeling with immunoprecipitation and subsequent analysis (e.g., by SDS-PAGE and autoradiography or phosphorimaging), researchers can track the movement of a protein through cellular compartments and measure the rate at which it is processed or degraded nih.govportlandpress.com. This is particularly useful for studying misfolded proteins, like F508del-CFTR, which are rapidly degraded by the cellular quality control machinery nih.gov.

In studies with this compound, pulse-chase experiments have been used to assess its effect on the half-life of F508del-CFTR and its fragments. For instance, this compound treatment was shown to increase the half-life of certain CFTR fragments, suggesting a stabilizing effect nih.gov. While this compound increased the half-life of CFTRΔF508, the amount that folded correctly remained small nih.gov. Pulse-chase studies also indicated that this compound did not increase the biosynthesis of CFTR fragments nih.gov.

Cell Surface Biotinylation and Confocal Microscopy for Protein Localization Studies

Determining the cellular localization of a protein, particularly its presence at the plasma membrane, is critical for understanding its function. Cell surface biotinylation and confocal microscopy are commonly used techniques for this purpose.

Cell surface biotinylation involves attaching a reducible biotinylation reagent to proteins exposed on the cell surface plos.org. After labeling, cells are lysed, and biotinylated (cell surface) proteins are isolated using streptavidin-coated beads plos.org. These isolated proteins can then be analyzed by Western blot to quantify the amount of the target protein present at the cell surface plos.orgresearchgate.net. The absence of intracellular proteins in the biotinylated fraction confirms the specificity of the labeling researchgate.net.

Confocal microscopy provides high-resolution fluorescence imaging of cells, allowing researchers to visualize the distribution of fluorescently labeled proteins within different cellular compartments, including the plasma membrane frontiersin.orgbiotium.com. By combining immunofluorescence labeling of the target protein with markers for specific organelles or the cell surface, researchers can determine where the protein is located researchgate.net.

Studies on this compound have utilized cell surface biotinylation to demonstrate that this compound treatment increases the amount of F508del-CFTR protein delivered to the cell surface portlandpress.comresearchgate.net. Confocal microscopy can complement these findings by providing visual evidence of the increased presence of F508del-CFTR at the plasma membrane upon this compound treatment researchgate.net.

Cross-linking and Truncation Mutant Studies for Investigating Domain Interactions and Binding Sites

Understanding how different domains of a protein interact and identifying the binding sites of small molecules like this compound are crucial for elucidating their mechanism of action. Cross-linking and studies using truncation mutants are valuable tools for these investigations.

Chemical cross-linking involves using bifunctional reagents to covalently link amino acid residues that are in close proximity within a protein or between interacting proteins nih.gov. By introducing cysteine residues at specific positions in protein domains and using cysteine-specific cross-linkers, researchers can probe the spatial arrangement of these domains and how it is affected by mutations or the binding of small molecules nih.govportlandpress.com. Changes in cross-linking efficiency in the presence of a compound can indicate that the compound influences the conformation or interaction of the cross-linked regions portlandpress.com.

Truncation mutants, which are engineered versions of a protein lacking specific domains, can be used to determine which regions are necessary for proper folding, trafficking, or interaction with other molecules researchgate.net. By expressing different truncation mutants and assessing their behavior in the presence or absence of this compound, researchers can infer which domains are involved in this compound's effects mdpi.com.

Studies using truncation mutants have suggested that this compound may act on the second half of the CFTR molecule, potentially involving MSD2 and/or NBD2 researchgate.net. Biochemical studies using truncation mutants have also indicated that NBD2 might be a primary binding site for this compound, as this compound was shown to stabilize isolated NBD2 mdpi.com. Cross-linking studies have provided insights into how correctors like this compound might promote folding by influencing the interactions between CFTR domains portlandpress.com.

Functional Assessment Methodologies

Beyond characterizing the biochemical and biophysical effects, it is essential to assess the functional consequences of this compound treatment, particularly its ability to restore the activity of ion channels like CFTR.

Electrophysiological Recordings (e.g., Whole-Cell Patch Clamp, Ussing Chamber) for Ion Channel Activity

Electrophysiological techniques are the gold standard for directly measuring ion channel activity. Whole-cell patch clamp and Ussing chamber recordings are two common methods used to assess the function of ion channels in cells and epithelial tissues.

Whole-cell patch clamp allows researchers to measure the total ionic current flowing through all ion channels in the membrane of a single cell youtube.com. This technique provides information about channel conductance, gating, and the effects of pharmacological agents youtube.com.

The Ussing chamber technique is used to measure ion transport across polarized epithelial or endothelial cell monolayers pnas.orgresearchgate.net. It allows for the measurement of transepithelial voltage, resistance, and short-circuit current, which reflects the net movement of ions across the tissue pnas.orgunimib.it. This is particularly relevant for studying CFTR, which functions as a chloride channel in epithelial cells lining various organs researchgate.netulisboa.pt.

This compound's ability to increase CFTR-mediated chloride transport has been assessed using both whole-cell patch clamp and Ussing chamber recordings researchgate.netuni-goettingen.de. These functional assays have demonstrated that this compound can increase F508del-CFTR dependent chloride conductance in various cell types researchgate.netuni-goettingen.de. The Ussing chamber technique, in particular, has been used to measure the transepithelial current in cell lines and primary human airway epithelial cells treated with this compound, providing evidence of restored CFTR function pnas.orgulisboa.pt.

Data Table: Summary of Methodologies and Findings in this compound Studies

MethodologyPurposeKey Findings in this compound StudiesRelevant Citations
Immunoprecipitation and Western BlotAssess protein expression and maturationIncreased levels of mature F508del-CFTR (Band C) observed in some studies, indicating improved processing. nih.gov nih.govnih.govportlandpress.comyoutube.comcore.ac.uk
Pulse-Chase ExperimentsDetermine protein folding kinetics and half-lifeIncreased half-life of F508del-CFTR fragments. nih.gov Did not increase biosynthesis of CFTR fragments. nih.gov nih.govportlandpress.com
Cell Surface Biotinylation and Confocal MicroscopyStudy protein localization, particularly at the cell surfaceIncreased amount of F508del-CFTR delivered to the cell surface. portlandpress.comresearchgate.net Visual confirmation of increased plasma membrane localization. researchgate.net plos.orgresearchgate.netfrontiersin.orgportlandpress.comuu.nl
Cross-linking and Truncation Mutant StudiesInvestigate domain interactions and binding sitesSuggested action on the second half of CFTR (MSD2/NBD2). researchgate.net Indicated NBD2 as a potential primary binding site. mdpi.com Influenced interactions between domains. portlandpress.com researchgate.netresearchgate.netuni-goettingen.denih.gov
Electrophysiological Recordings (Patch Clamp, Ussing Chamber)Measure ion channel activity and functionIncreased F508del-CFTR dependent chloride conductance. researchgate.netuni-goettingen.de Restored transepithelial ion transport in cell monolayers. pnas.orgulisboa.pt mdpi.comyoutube.compnas.orgresearchgate.netunimib.itulisboa.ptportlandpress.com

Reporter Gene Assays for Quantitative Functional Correction

Reporter gene assays and related functional readouts are crucial for quantitatively assessing the ability of compounds like this compound to correct CFTR function. These assays typically measure the ion channel activity of CFTR, which is defective in CF. Studies have utilized methods such as assaying iodide flux in CFTR-transfected epithelial cells using fluorescent halide indicators. jci.org This approach allows for the measurement of CFTR-mediated chloride (or iodide) transport, providing a direct readout of channel function.

Another common technique involves Ussing chamber studies, which measure transepithelial ion transport. These studies can assess cAMP-mediated CFTR responses in cell monolayers treated with this compound. nih.gov Furthermore, halide-sensitive yellow fluorescent protein (HS-YFP) based assays have been employed to measure CFTR activity by monitoring the quenching of YFP fluorescence upon iodide influx through activated CFTR channels. mdpi.comescholarship.org These quantitative functional assays are essential for determining the potency and efficacy of this compound in restoring CFTR activity in various cellular models expressing mutant CFTR, such as the prevalent F508del mutation.

Cellular and Molecular Perturbation Strategies

Investigating the cellular and molecular mechanisms by which this compound exerts its effects often involves perturbing specific cellular pathways or components. These strategies help to dissect the complex interactions between this compound, mutant CFTR, and the cellular protein quality control machinery.

siRNA-mediated Gene Silencing to Elucidate Protein Quality Control Roles

siRNA-mediated gene silencing is a powerful tool used to understand the roles of specific proteins in CFTR processing and how this compound intersects with these pathways. By knocking down the expression of genes encoding components of the protein quality control system, researchers can assess their impact on mutant CFTR folding and trafficking, and how this compound treatment alters these effects. For instance, siRNA knockdown of the ubiquitin ligases RMA1 or CHIP has been shown to enhance CFTRΔF508 folding. nih.govfrontiersin.org Studies combining siRNA knockdown with this compound treatment have demonstrated that inactivating RMA1 or CHIP can further enhance CFTRΔF508 folding beyond the levels achieved with this compound alone, suggesting that this compound may act, at least in part, by modulating aspects of the ER quality control system. nih.gov These experiments help to identify key cellular factors that influence this compound's efficacy and the fate of mutant CFTR.

Co-treatment Modalities with Other CFTR Modulators (e.g., VX-809, VX-770)

Co-treatment of cells with this compound and other CFTR modulators, such as the correctors VX-809 (Lumacaftor) and potentiator VX-770 (Ivacaftor), has been extensively studied to explore potential additive or synergistic effects and to understand how different modulators influence CFTR at various stages of its lifecycle. Combining Corr-4a with VX-809 and VX-770 has been shown to increase cAMP-activated, CFTRinh-172-inhibited whole-cell currents in cells expressing F508del CFTR. nih.govplos.org

Studies have indicated that while VX-809 acts as a corrector by improving CFTR protein folding and trafficking to the cell surface, and VX-770 acts as a potentiator by increasing the open probability of the CFTR channel once it reaches the membrane, this compound can enhance the effects of these approved modulators. wikipedia.orgwikipedia.orgmolbiolcell.orgmdpi.com For example, Corr-4a has been reported to diminish the negative effects sometimes observed with VX-770 on VX-809-rescued F508del CFTR. nih.govplos.org Co-treatment with Corr-4a and VX-809 has also been shown to significantly increase rescue efficiency compared to either compound alone. nih.gov These co-treatment studies highlight the potential for combination therapies involving this compound to achieve greater functional correction of mutant CFTR.

Computational and In Silico Approaches for Structure-Activity Relationship Prediction

Computational and in silico methods play a significant role in understanding the structure-activity relationship (SAR) of this compound and its analogs, as well as predicting potential binding sites and mechanisms. These approaches leverage computational power to analyze the relationship between the chemical structure of a compound and its biological activity, guiding the design of novel and more effective modulators. oncodesign-services.comalliedacademies.org

Preclinical Research Trajectory and Therapeutic Implications of Corr4a

In Vitro Efficacy Studies in Human Cell Lines and Primary Epithelia (e.g., Human Airway Epithelia, HEK-293 cells, CFBE41o-)

The preclinical evaluation of Corr4A, a bisaminomethylbithiazole derivative, has demonstrated its potential as a corrector for the misfolded F508del-CFTR protein, the most common mutation causing cystic fibrosis (CF). nih.gov In vitro studies utilizing various human cell lines and primary epithelial cells have been instrumental in characterizing its efficacy.

In human embryonic kidney 293 (HEK-293) cells transiently expressing F508del-CFTR, treatment with this compound has been shown to significantly enhance both the total expression and the maturation of the mutant protein. mdpi.com The maturation of CFTR is a critical indicator of its proper folding and trafficking to the cell membrane, observable through the conversion of the core-glycosylated form (Band B) to the complex-glycosylated form (Band C) in Western blot analysis. While this compound was found to be less potent in promoting the maturation of the mature, fully glycosylated form of F508del-CFTR compared to other correctors like VX-809, it still produced a notable increase in the C/(C+B) band ratio, signifying improved protein processing. mdpi.com Interestingly, this compound's mechanism appears to be specific to the mutant form, as it does not influence the expression or maturation of wild-type (WT)-CFTR in these cells. mdpi.comresearchgate.net

Studies using the cystic fibrosis bronchial epithelial cell line, CFBE41o-, which stably expresses F508del-CFTR, have further elucidated the functional consequences of this compound treatment. In this more physiologically relevant model of airway epithelium, this compound increased F508del-CFTR-dependent chloride conductance. nih.govgwu.edu However, the response to this compound in CFBE41o- cells was noted to be less robust compared to that observed in other cell lines like Fischer Rat Thyroid (FRT) cells. nih.gov While this compound treatment did lead to a rescue of the mature Band C of F508del-CFTR in CFBE41o- cells, the rescued protein exhibited poor activation by the cAMP agonist forskolin. nih.gov

The following table summarizes the comparative efficacy of this compound and other correctors on the maturation of F508del-CFTR in HEK-293 cells.

CorrectorRelative Maturation (C/(C+B) ratio)
Control (DMSO) Baseline
This compound Significant increase over control
VX-809 Higher increase than this compound
VX-661 Higher increase than this compound
VX-325 Lower increase than this compound

This table is an interactive representation of qualitative data described in the source material. Specific numerical values for the C/(C+B) ratio were not consistently provided across all sources.

Furthermore, research on primary human bronchial epithelial (HBE) cells isolated from CF patients homozygous for the F508del mutation has provided crucial insights. In these primary cells, this compound demonstrated the ability to increase chloride transport, although the level of correction was considered modest. nih.gov These findings in primary cells, which closely mimic the in vivo environment, underscore the potential of this compound as a therapeutic agent while also highlighting the need for more potent correctors or combination therapies.

Pharmacological Interactions in Combinatorial Regimens

A significant aspect of the preclinical research on this compound has been the investigation of its pharmacological interactions when used in combination with other CFTR correctors. The rationale behind this approach is that different correctors may act on distinct structural or processing defects of the F508del-CFTR protein, leading to additive or synergistic effects.

In vitro studies have consistently shown that the effects of this compound are additive with other classes of correctors, such as VRT-325 and the clinically relevant corrector, VX-809 (lumacaftor). nih.gov This additivity has been observed in functional assays measuring CFTR-mediated chloride transport in cultured human bronchial epithelial cells from F508del homozygous patients. nih.gov The distinct in vitro selectivity profiles of this compound, VRT-325, and VX-809 suggest that they may indeed operate through different molecular targets or pathways to rescue the F508del-CFTR protein. nih.gov

Further mechanistic studies have provided a basis for these combinatorial effects. It has been proposed that this compound acts on the second half of the CFTR molecule, potentially stabilizing the second membrane-spanning domain (MSD2) and/or the second nucleotide-binding domain (NBD2). nih.gov In contrast, VX-809 is thought to primarily stabilize the first membrane-spanning domain (MSD1). nih.gov This complementary mechanism of action provides a strong rationale for their combined use. Evidence suggests that these two correctors can interact to stabilize the complex of MSDs in the full-length F508del-CFTR protein. nih.gov

The following table illustrates the additive effect of this compound in combination with VX-809 on F508del-CFTR mediated chloride transport in cultured human bronchial epithelial cells.

TreatmentChloride Transport (μA/cm²)
Vehicle ~1.9
VX-809 (3 μM) ~7.8
This compound (10 μM) Modest increase over vehicle
VX-809 (3 μM) + this compound (10 μM) Additive increase over either agent alone

This table is an interactive representation of data presented in the source material. The values are approximate and intended to demonstrate the additive effect.

Moreover, the combination of this compound with other investigational correctors has also been explored. For instance, in CFBE41o- cells, this compound, which was nearly ineffective on its own, markedly enhanced F508del-CFTR function when combined with the type III corrector VX-445 (elexacaftor). nih.gov This highlights the potential for this compound to be a valuable component in multi-corrector regimens.

Interestingly, this compound has also been shown to counteract some of the negative effects of other CFTR modulators. For example, it can reverse the reduced half-life of VX-809-corrected F508del-CFTR that is induced by the potentiator VX-770 (ivacaftor). figshare.comclinpgx.org This suggests a complex interplay between different classes of CFTR modulators and underscores the importance of carefully designed combination therapies.

Translational Significance for Cystic Fibrosis Therapeutic Development

The discovery and preclinical characterization of this compound have had a significant translational impact on the development of therapeutics for cystic fibrosis. Although this compound itself did not advance to clinical use, it served as a crucial proof-of-concept for the strategy of pharmacological correction of F508del-CFTR. nih.gov Its identification through high-throughput screening demonstrated that small molecules could indeed partially rescue the processing and trafficking of the mutant protein, a concept that was not well-established at the time. nih.gov

The in vitro efficacy of this compound in various cell models, including primary human airway epithelia, provided the foundational evidence that targeting the underlying protein defect in CF was a viable therapeutic approach. mdpi.comnih.govnih.gov This spurred further research and investment into the discovery and development of more potent and specific CFTR correctors.

Furthermore, the studies on this compound's mechanism of action and its additive effects in combination with other correctors were instrumental in shaping the current paradigm of CFTR modulator therapy. nih.govnih.gov The understanding that different correctors could target different aspects of the F508del-CFTR folding defect laid the groundwork for the development of combination therapies, which have proven to be much more effective than monotherapy. The success of dual and triple combination therapies, such as those including lumacaftor (B1684366) (VX-809), tezacaftor (B612225) (VX-661), and elexacaftor (B607289) (VX-445), is a direct legacy of the principles first explored with compounds like this compound.

The observation that this compound's efficacy could be cell-type dependent also highlighted the importance of using physiologically relevant model systems, such as primary human bronchial epithelial cells, in the preclinical evaluation of CFTR modulators. nih.gov This has become a standard practice in the field, ensuring that the in vitro findings are more likely to be predictive of the clinical response.

Q & A

Q. What is the chemical structure of Corr4A, and how does it influence its biological activity?

this compound is a tetraazamacrocyclic ligand capable of forming stable complexes with metal ions such as copper, zinc, and iron. Its macrocyclic structure enables selective binding to metal ions, which is critical for its role in modulating biological pathways like CFTR function. The ligand’s stability and metal-binding specificity are key to its potential therapeutic applications, particularly in cystic fibrosis (CF) research .

Q. What are the primary biological targets of this compound in cystic fibrosis research?

this compound primarily targets the ΔF508-CFTR protein, a mutant chloride channel responsible for defective Cl⁻ secretion in CF airway epithelial cells. It enhances ΔF508-CFTR-mediated Cl⁻ secretion, though this effect does not extend to reducing P. aeruginosa-induced inflammatory cytokines like IL-6 and IL-8 .

Q. How is this compound synthesized, and what steps ensure its purity for experimental use?

this compound synthesis involves cyclization reactions to form the tetraazamacrocyclic framework. Key steps include rigorous purification via column chromatography and spectroscopic validation (e.g., NMR, mass spectrometry) to confirm structural integrity. Purity is critical for reproducibility, as impurities may interfere with metal-binding or biological assays .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s dual effects on CFTR function and inflammatory responses?

  • Independent Variables: this compound concentration, bacterial strains (e.g., PA14, PAO1), and exposure duration.
  • Dependent Variables: Cl⁻ secretion (measured via Ussing chamber) and cytokine levels (e.g., IL-6/IL-8 via multiplex assays).
  • Controls: Include untreated CFBE41o- cells and cells exposed to bacteria alone.
  • Methodology: Use polarized airway epithelial cell models to mimic in vivo conditions. Ensure triplicate runs and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. What methodologies are recommended for analyzing this compound’s impact on cytokine secretion in vitro?

  • Multiplex Immunoassays: Quantify IL-6 and IL-8 simultaneously using Luminex® or Meso Scale Discovery (MSD) platforms.
  • Normalization: Normalize cytokine levels to total protein content or cell count to account for viability differences.
  • Statistical Considerations: Apply non-parametric tests (e.g., Mann-Whitney U) if data are non-normally distributed .

Q. How can researchers reconcile the contradiction between this compound’s enhanced Cl⁻ secretion and its lack of anti-inflammatory effects?

  • Hypothesis Testing: Investigate alternative pathways (e.g., NF-κB or MAPK signaling) that may override CFTR-mediated anti-inflammatory mechanisms.
  • Multi-Omics Approaches: Use transcriptomics/proteomics to identify off-target effects or compensatory inflammatory pathways.
  • Comparative Studies: Benchmark against known CFTR modulators (e.g., Ivacaftor) to isolate this compound-specific limitations .

Q. What statistical approaches are suitable for evaluating this compound’s efficacy in preclinical studies?

  • Power Analysis: Predefine sample sizes to ensure adequate statistical power (e.g., ≥80%) for detecting Cl⁻ secretion changes.
  • Error Analysis: Quantify uncertainties from instrumentation (e.g., Ussing chamber variability) using error propagation models.
  • Multivariate Regression: Model cytokine secretion as a function of this compound dose and bacterial load .

Q. What challenges arise in ensuring reproducibility of this compound experiments across cell models?

  • Cell Line Variability: Use standardized CFBE41o- cell batches with consistent CFTR expression profiles.
  • Protocol Harmonization: Adopt published guidelines for Cl⁻ measurement and cytokine assays to minimize inter-lab variability.
  • Data Transparency: Share raw datasets and processing scripts via repositories like Figshare or Zenodo .

Q. How can this compound’s metal-binding properties be leveraged to expand its therapeutic applications?

  • Metal Complex Studies: Screen this compound-metal complexes (e.g., Cu-Corr4A) for enhanced CFTR activation or antibacterial effects.
  • Environmental Applications: Explore its chelation capacity in heavy metal remediation, using ICP-MS to quantify metal uptake .

Q. What strategies improve the integration of this compound studies into broader CF research frameworks?

  • Literature Synthesis: Use systematic reviews to contextualize findings within existing CFTR modulator research.
  • Collaborative Networks: Partner with clinical researchers to correlate in vitro results with patient-derived data (e.g., sputum cytokine profiles).
  • Funding Alignment: Align projects with priorities in CF foundations or environmental health grants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.